3-[(4-Pyridin-2-ylpiperazin-1-yl)amino]indol-2-one
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Overview
Description
3-{[4-(2-pyridinyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one is a complex organic compound known for its diverse biological activities. This compound features a unique structure that combines a pyridine ring, a piperazine moiety, and an indole-2-one core, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-pyridinyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-pyridinyl-1-piperazine with an indole-2-one derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imino linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-pyridinyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives, which can further be utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
3-{[4-(2-pyridinyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(2-pyridinyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its potential as a therapeutic agent.
Uniqueness
3-{[4-(2-pyridinyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of structural features, which confer distinct biological activities and make it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C17H17N5O |
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Molecular Weight |
307.35 g/mol |
IUPAC Name |
(3Z)-3-(4-pyridin-2-ylpiperazin-1-yl)imino-1H-indol-2-one |
InChI |
InChI=1S/C17H17N5O/c23-17-16(13-5-1-2-6-14(13)19-17)20-22-11-9-21(10-12-22)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,20,23) |
InChI Key |
LSGKPTRMLIITTO-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C\3/C4=CC=CC=C4NC3=O |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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